molecular formula C13H19ClN2O2 B11780503 Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride

Cat. No.: B11780503
M. Wt: 270.75 g/mol
InChI Key: BSMSBZLVNPGRCO-JGAZGGJJSA-N
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Description

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride is a chemical compound with a molecular formula of C13H19ClN2O2. It is known for its unique structure, which includes a benzyl group, a trans-4-methylpyrrolidin-3-yl group, and a carbamate group. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

benzyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m0./s1

InChI Key

BSMSBZLVNPGRCO-JGAZGGJJSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2.Cl

Canonical SMILES

CC1CNCC1NC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

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